Lipophilicity Shift vs. Non-Brominated Analog
The ortho-bromine atom in 4-(3-aminopropyl)-2-bromophenol produces a substantial increase in computed lipophilicity relative to the non-halogenated analog 4-(3-aminopropyl)phenol [1]. This shift directly impacts the compound's suitability for crossing biological membranes and its retention time in reversed-phase chromatographic purification [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 4-(3-Aminopropyl)phenol: 0.8 |
| Quantified Difference | +1.1 log unit (approx. 12.6× higher octanol-water partition) |
| Conditions | XLogP3 algorithm (PubChem 2024.11.20) |
Why This Matters
A +1.1 log unit increase in XLogP3 predicts significantly improved passive membrane permeability, making this compound a preferred intermediate for projects requiring balanced hydrophobicity/hydrophilicity profiles.
- [1] PubChem. (2025). 4-(3-Aminopropyl)-2-bromophenol: Computed Properties (XLogP3 = 1.9). View Source
- [2] PubChem. (2025). 4-(3-Aminopropyl)phenol: Computed Properties (XLogP3 = 0.8). View Source
